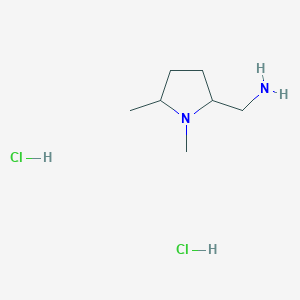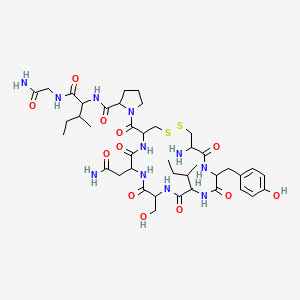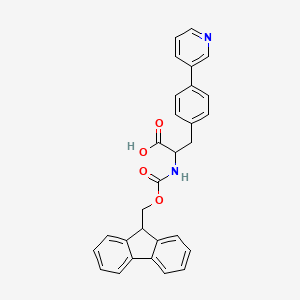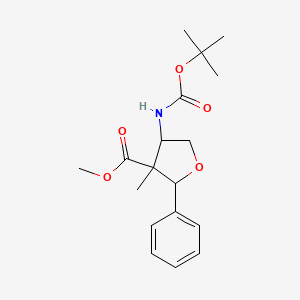![molecular formula C16H20N4O4S3 B12308302 (6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid](/img/structure/B12308302.png)
(6R,7R)-3-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (6R,7R)-3-(((5-metil-1,3,4-tiadiazol-2-il)tio)metil)-8-oxo-7-pivalamido-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-ácido carboxílico es una molécula orgánica compleja con aplicaciones significativas en varios campos. Este compuesto es conocido por sus características estructurales únicas, que incluyen un núcleo bicíclico y múltiples grupos funcionales, lo que lo convierte en un tema de interés en la química sintética y la investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (6R,7R)-3-(((5-metil-1,3,4-tiadiazol-2-il)tio)metil)-8-oxo-7-pivalamido-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-ácido carboxílico típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo bicíclico, la introducción del grupo tiadiazol y la funcionalización del grupo ácido carboxílico. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. El uso de reactores automatizados y técnicas avanzadas de purificación asegura una calidad constante y escalabilidad. Los métodos industriales también se centran en minimizar los residuos y mejorar la eficiencia general de la síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto (6R,7R)-3-(((5-metil-1,3,4-tiadiazol-2-il)tio)metil)-8-oxo-7-pivalamido-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-ácido carboxílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo tiadiazol se puede oxidar en condiciones específicas.
Reducción: El grupo carbonilo en el núcleo bicíclico se puede reducir para formar derivados de alcohol.
Sustitución: El grupo pivalamido se puede sustituir con otros grupos amido mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las condiciones de reacción se controlan cuidadosamente para garantizar transformaciones selectivas y altos rendimientos.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen derivados de tiadiazol oxidados, alcoholes reducidos y amidas sustituidas.
Aplicaciones Científicas De Investigación
El compuesto (6R,7R)-3-(((5-metil-1,3,4-tiadiazol-2-il)tio)metil)-8-oxo-7-pivalamido-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-ácido carboxílico tiene diversas aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas complejas y como reactivo en varias transformaciones orgánicas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición de enzimas e interacciones de proteínas.
Medicina: Tiene posibles aplicaciones terapéuticas debido a sus características estructurales únicas y actividad biológica.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (6R,7R)-3-(((5-metil-1,3,4-tiadiazol-2-il)tio)metil)-8-oxo-7-pivalamido-5-tia-1-azabiciclo[4.2.0]oct-2-eno-2-ácido carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, modulando su actividad y desencadenando vías de señalización descendentes. Esta interacción puede conducir a varios efectos biológicos, incluida la inhibición de la actividad enzimática o la alteración de los procesos celulares.
Propiedades
IUPAC Name |
7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNLAKCAGCVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopropyl-N-(1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4(5H)-ylidene)methanamine](/img/structure/B12308233.png)





![rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclopropylmethyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12308258.png)


![Chloro(pentamethylcyclopentadienyl)[(2-pyridinyl-kappaN)phenyl-kappaC]iridum(III)](/img/structure/B12308293.png)



